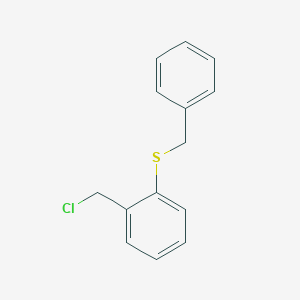

1-(Benzylsulfanyl)-2-(chloromethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Benzylsulfanyl)-2-(chloromethyl)benzene is a chemical compound that is part of the benzene family . It is a derivative of benzene, which is a simple aromatic ring (arene). The benzene ring is a hexagon-shaped ring, consisting of six carbon atoms joined together, with one hydrogen atom attached to each carbon atom .

Synthesis Analysis

The synthesis of 1-(Benzylsulfanyl)-2-(chloromethyl)benzene can be achieved through electrophilic substitution reactions, specifically the Friedel-Crafts alkylation of benzene . In this process, benzene is treated with a chloroalkane (for example, chloromethane or chloroethane) in the presence of an aluminium chloride catalyst . This results in the substitution of a hydrogen atom on the benzene ring with an alkyl group .Molecular Structure Analysis

The molecular structure of 1-(Benzylsulfanyl)-2-(chloromethyl)benzene is based on the benzene ring, which is a planar, cyclic molecule with a ring of resonance bonds that exhibits a constant π electron cloud above and below the ring . This delocalized π system is responsible for benzene’s stability and aromatic properties .Chemical Reactions Analysis

The chemical reactions involving 1-(Benzylsulfanyl)-2-(chloromethyl)benzene are primarily electrophilic aromatic substitution reactions . These reactions occur when a mixture of methylbenzene and chlorine is exposed to ultraviolet light, resulting in a substitution reaction in the methyl group . The reaction doesn’t stop there, and all the hydrogens in the methyl group can in turn be replaced by chlorine atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Benzylsulfanyl)-2-(chloromethyl)benzene are similar to those of other benzene derivatives. It is expected to have the characteristic aromatic properties of benzene, including stability and a planar structure .Wissenschaftliche Forschungsanwendungen

Catalysts in Organic Synthesis

Research demonstrates the use of related sulfur-containing compounds as catalysts in organic synthesis. For example, studies have detailed the synthesis of derivatives and complexes that facilitate reactions under mild conditions, providing pathways to various organic products with high yields and selectivity. These catalysts can be pivotal in developing new synthetic routes for complex molecules, potentially including derivatives of 1-(Benzylsulfanyl)-2-(chloromethyl)benzene (Karimi-Jaberi et al., 2012).

Molecular Electronics

Studies on molecular junctions utilizing sulfur-containing benzene derivatives showcase the electrical conductance capabilities of such molecules. This research could offer insights into the electronic applications of 1-(Benzylsulfanyl)-2-(chloromethyl)benzene, especially in the development of molecular-scale electronic devices (Reed et al., 1997).

Catalytic Transfer Hydrogenation

Research into water-soluble complexes derived from benzene scaffolds similar to 1-(Benzylsulfanyl)-2-(chloromethyl)benzene has explored their efficacy in catalytic transfer hydrogenation. These studies could inform applications of 1-(Benzylsulfanyl)-2-(chloromethyl)benzene in catalysis, especially in environmentally benign reactions (Prakash et al., 2014).

Material Synthesis and Polymerization

Kinetic Monte Carlo modeling of precursor polymer formation via sulfur-containing routes provides a framework for understanding the polymerization processes that might involve 1-(Benzylsulfanyl)-2-(chloromethyl)benzene. Such research can guide the synthesis of advanced materials and polymers with specific properties (Steenberge et al., 2011).

Advanced Solvent Systems

The development of novel solvent extractants for metal recovery, as explored through the use of benzene derivatives, might provide a template for employing 1-(Benzylsulfanyl)-2-(chloromethyl)benzene in similar applications, especially in selective metal separation and recovery processes (Traeger et al., 2012).

Wirkmechanismus

Biochemical Pathways

Benzene and its derivatives can be involved in various biochemical pathways. For example, they can participate in the formation of polycyclic aromatic hydrocarbons .

Action Environment

The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, benzene exposure has been associated with a range of acute and long-term adverse health effects and diseases, including cancer and haematological effects .

Zukünftige Richtungen

The future directions for the study and use of 1-(Benzylsulfanyl)-2-(chloromethyl)benzene could involve further exploration of its synthesis, reactivity, and potential applications. Given the importance of benzene and its derivatives in various fields, including synthetic organic chemistry , there is a continuous interest in studying these compounds and developing new methods for their synthesis and functionalization.

Eigenschaften

IUPAC Name |

1-benzylsulfanyl-2-(chloromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClS/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMPWJXKRMTVIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=CC=C2CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzylsulfanyl)-2-(chloromethyl)benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide](/img/structure/B2943429.png)

![ethyl (8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2943430.png)

![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2943434.png)

![2-Methoxybenzo[d]thiazol-5-amine](/img/structure/B2943437.png)

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]thiophene-2-carboxamide](/img/structure/B2943440.png)

![7-(4-fluorophenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2943446.png)

![2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2943447.png)

![N-allyl-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2943449.png)